molecular formula C29H33NO6 B11382922 3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

Cat. No.: B11382922
M. Wt: 491.6 g/mol
InChI Key: SNBDQGXTUOEZDR-UHFFFAOYSA-N
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Description

3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furochromen ring system, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furochromen ring system, followed by the introduction of the tert-butyl and methyl groups, and finally the attachment of the propanamide moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other functional groups.

    Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or aldehydes, while reduction reactions could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable target for synthetic chemists looking to develop new methodologies or explore novel reaction mechanisms.

    Biology: The furochromen ring system is known for its biological activity, and this compound could be investigated for its potential as a therapeutic agent or biological probe.

    Medicine: The compound’s potential therapeutic properties could be explored for the treatment of various diseases, including cancer, inflammation, and infectious diseases.

    Industry: The compound could be used as an intermediate in the synthesis of more complex molecules or as a functional material in various industrial applications.

Mechanism of Action

The mechanism by which 3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide exerts its effects is likely related to its ability to interact with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. Further research is needed to fully elucidate the compound’s mechanism of action and identify its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (5-Methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-acetic acid: This compound shares the furochromen ring system but differs in its substituents and overall structure.

    tert-Butyl ®-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate: Another compound with a similar core structure but different functional groups.

Uniqueness

What sets 3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide apart is its specific combination of functional groups and the unique arrangement of atoms within its structure. This gives it distinct chemical and biological properties that could be leveraged for various applications.

Properties

Molecular Formula

C29H33NO6

Molecular Weight

491.6 g/mol

IUPAC Name

3-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

InChI

InChI=1S/C29H33NO6/c1-17-19(8-10-27(31)30-12-11-18-7-9-23(33-5)26(13-18)34-6)28(32)36-25-15-24-21(14-20(17)25)22(16-35-24)29(2,3)4/h7,9,13-16H,8,10-12H2,1-6H3,(H,30,31)

InChI Key

SNBDQGXTUOEZDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CCC(=O)NCCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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